6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
6-Benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic heterocyclic compound featuring a quinolinone core fused with a 1,4-dioxane ring. Its molecular formula is C28H25NO4, with a molecular weight of 439.5 g/mol (CAS: 866808-28-8) . The structure includes a benzyl group at position 6 and a 3,4-dimethylbenzoyl moiety at position 8, which likely influence its electronic, steric, and biological properties.
Properties
IUPAC Name |
6-benzyl-8-(3,4-dimethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c1-17-8-9-20(12-18(17)2)26(29)22-16-28(15-19-6-4-3-5-7-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)30/h3-9,12-14,16H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJRWMLGZKLBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a quinoline derivative with a benzyl halide and a dimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
The applications of 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one are not thoroughly detailed in the provided search results; however, the search results do provide information on similar compounds and their uses in scientific research.
Quinoline Derivatives in Research
- General Applications: Quinoline derivatives, including compounds similar to 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one, are known for diverse biological activities, such as antimicrobial and anticancer properties. These compounds are primarily used in scientific research settings rather than therapeutic or veterinary applications.
- Use as Building Blocks: These compounds can be used as building blocks in the synthesis of more complex molecules with potential biological activities .
- Tryptophan-Kynurenine Pathway: Research is being done on the role of the tryptophan-kynurenine pathway in diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses. This research has shown that compounds in this pathway can act as pro-oxidants or antioxidants, depending on the concentration and cellular environment, and this is useful in creating therapeutic approaches .
Specific Compound Characteristics
- Molecular Structure: The molecular structure of 3-(3,4-dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline features multiple functional groups, including a methoxy group and a sulfonyl group, which contribute to its potential reactivity and biological effects.
- Synthesis: The synthesis of similar compounds involves multi-step organic reactions that require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity.
- Reactivity: Quinoline derivatives can participate in various chemical reactions, and reaction conditions such as pH, temperature, and solvent choice are crucial for optimizing yields and minimizing by-products during these transformations.
- Mechanism of Action: The mechanism of action for similar compounds is not fully understood but likely involves interactions with biological targets. Further studies are required to clarify specific biological targets and mechanisms.
Mechanism of Action
The mechanism of action of 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Core Structure Analogues
Several compounds share the [1,4]dioxino[2,3-g]quinolin-9-one scaffold but differ in substituent groups:
Key Observations :
- Lipophilicity : The benzyl group in the target compound (logP ~4.9, inferred from ) likely increases membrane permeability compared to methyl or fluorobenzyl substituents.
- Bioactivity : Compounds with polar substituents (e.g., acetamide in ) exhibit improved solubility but reduced CNS penetration compared to lipophilic analogues.
Physicochemical Properties
Melting Points and Stability
Spectroscopic Data
Materials Science
- Dioxino-fused quinoxalines (e.g., ) exhibit thermally activated delayed fluorescence (TADF) with λem = 556 nm, suggesting the target compound’s utility in OLEDs if appropriately substituted .
Biological Activity
6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical formula for 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is C27H23NO4 with a molecular weight of approximately 425.48 g/mol. Its structure includes a quinoline core fused with a dioxin moiety and a benzyl group, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities including:
- Anticancer Properties : Preliminary in vitro studies suggest that the compound may have cytotoxic effects on various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.
Anticancer Activity
A study conducted on the cytotoxic effects of the compound against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells revealed significant apoptotic activity. The mechanism was investigated using assays such as WST-1 for cell viability and caspase activation tests to measure apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis via caspase activation |
| WM115 (Melanoma) | 7.5 | DNA damage leading to cell death |
The results indicated that the compound could serve as a promising lead for developing new anticancer agents targeting hypoxic tumor environments .
Antimicrobial Activity
Research has also evaluated the antimicrobial properties of this compound against various pathogenic bacteria. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings suggest that the compound may be useful in developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one. Variations in substituents on the quinoline core can significantly affect potency and selectivity.
Key Findings in SAR Studies
- Benzyl Substitution : The presence of the benzyl group enhances lipophilicity and cellular uptake.
- Dimethylbenzoyl Group : This moiety appears to play a critical role in enhancing anticancer activity by stabilizing interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
